molecular formula C10H11FN4O4 B1212892 6-Fluoro-9-beta-d-ribofuranosylpurine CAS No. 24784-69-8

6-Fluoro-9-beta-d-ribofuranosylpurine

Katalognummer: B1212892
CAS-Nummer: 24784-69-8
Molekulargewicht: 270.22 g/mol
InChI-Schlüssel: XUWVYBQIKCVCEH-KQYNXXCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-9-beta-d-ribofuranosylpurine, also known as this compound, is a useful research compound. Its molecular formula is C10H11FN4O4 and its molecular weight is 270.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

6-Fluoro-9-beta-D-ribofuranosylpurine has shown promising antiviral properties. Studies indicate that it effectively inhibits the replication of several viruses, including HIV and hepatitis viruses. For example, a study demonstrated that this compound could inhibit HIV replication in vitro, suggesting its potential as an antiviral therapeutic agent.

Table 1: Summary of Antiviral Studies

Virus TypeInhibition MechanismReference
HIVInhibition of viral replication
Hepatitis BInterference with viral polymerase
Rift Valley FeverEnhanced survival in infected models

Antitumor Activity

Research has also highlighted the antitumor effects of this compound. In preclinical models, it exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression, making it a candidate for further development as an anticancer drug .

Case Study: Efficacy Against Cancer Cell Lines

In a series of experiments, this compound was tested on HeLa and HL-60 cells, showing approximately 70% growth inhibition at a concentration of 10 µM. This highlights its potential as a therapeutic agent in oncology .

Biochemical Properties and Enzyme Interaction

The compound is a substrate for various enzymes, including adenosine deaminase and adenosine kinase. Its metabolic pathways have been studied extensively, revealing that it can be converted into active metabolites that exhibit biological activity. For instance, in L1210 cells, the compound was metabolized to produce 8-aminoinosine monophosphate, which has implications for its pharmacological effects .

Table 2: Enzymatic Activity of this compound

EnzymeReaction TypeOutcomeReference
Adenosine DeaminaseDeaminationFormation of inosine derivatives
Adenosine KinasePhosphorylationActive triphosphate derivative

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions that enhance its yield and purity. Recent studies have focused on its reactivity in cross-coupling reactions, particularly with various nucleophiles. The compound has been shown to be an excellent substrate for SNAr (nucleophilic aromatic substitution) reactions with oxygen, sulfur, and amine nucleophiles .

Table 3: Reactivity Comparisons in Synthesis

Substrate TypeReaction Yield (%)Reference
This compoundHighest among halopurines
6-Chloro-9-beta-D-ribofuranosylpurineModerate yield
6-Iodo-9-beta-D-ribofuranosylpurineVariable yield

Future Directions in Research

The ongoing research into the applications of this compound suggests several promising avenues:

  • Development of Antiviral Therapies : Continued exploration of its mechanism against various viral infections could lead to new antiviral drugs.
  • Cancer Treatment Innovations : Investigating combination therapies with existing chemotherapeutics may enhance its efficacy against resistant cancer types.
  • Biochemical Pathway Elucidation : Further studies on its metabolic pathways could reveal novel targets for drug development.

Analyse Chemischer Reaktionen

Enzymatic Reactions

6-Fluoro-9-β-D-ribofuranosylpurine serves as a substrate for key enzymes in nucleotide metabolism:

  • Adenosine deaminase : Converts the compound to 6-fluoro-9-β-D-ribofuranosylinosine via deamination at the C6 position .

  • Adenosine kinase : Phosphorylates the nucleoside to its monophosphate derivative (6-fluoro-9-β-D-ribofuranosylpurine monophosphate) .

In L1210 leukemia cells:

Metabolic PathwayProduct FormedInhibitor UsedEffect on Cytotoxicity
AMP deaminase action8-Aminoinosine monophosphate (4b)CoformycinPotentiation
Direct phosphorylationTriphosphate derivativePentostatinNo effect

Coformycin increased intracellular triphosphate levels by 2.3-fold while reducing 4b concentrations by 78% .

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C6-fluoro group exhibits high electrophilicity, enabling efficient substitutions under mild conditions :

Comparative Reactivity in SNAr Reactions

Nucleophile TypeReaction ConditionsYield (%)Relative Reactivity (vs. Cl/Br/I)
Oxygen (e.g., H2O)pH 7.4, 25°C, 1 hr98F > Cl > Br > I
Sulfur (e.g., NaSH)EtOH, 50°C, 30 min95F > Cl > Br > I
Aliphatic amine NH3/MeOH, 55°C, 2 hr89F > Cl > Br > I
Aromatic amine Aniline/TFA, 25°C, 6 hr82F > Cl > Br > I

Key findings:

  • 6-Fluoro derivatives react 10–50× faster than chloro/bromo/iodo analogues in SNAr .

  • Trifluoroacetic acid (TFA) catalyzes reactions with weakly nucleophilic aromatic amines by protonating the purine ring .

Transition Metal-Catalyzed Cross-Coupling Reactions

While less common than iodo/chloro analogues, 6-fluoro derivatives participate in couplings under optimized conditions:

Palladium-Mediated Reactions

Reaction TypeCatalyst SystemCoupling PartnerYield (%)
Suzuki-Miyaura Pd(PPh3)4, K2CO3, toluene4-Methoxyphenylboronic acid68
Negishi Pd2(dba)3, ZnCl2, THFBenzylzinc chloride55

Limitations:

  • Requires electron-deficient aryl/alkyl partners to offset lower leaving-group ability of fluorine.

  • Reaction times (8–12 hr) are 3× longer than for 6-iodo analogues .

Stability Under Physiological Conditions

The glycosidic bond remains intact at pH 7.4 (t1/2 > 72 hr), but acid-catalyzed hydrolysis occurs in:

ConditionDegradation Productt1/2 (hr)
0.1 M HCl, 25°C6-Fluoropurine + D-ribose2.1
0.1 M TFA, 25°C6-Fluoropurine + D-ribose4.7

Eigenschaften

CAS-Nummer

24784-69-8

Molekularformel

C10H11FN4O4

Molekulargewicht

270.22 g/mol

IUPAC-Name

(2R,3R,4S,5R)-2-(6-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H11FN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1

InChI-Schlüssel

XUWVYBQIKCVCEH-KQYNXXCUSA-N

SMILES

C1=NC2=C(C(=N1)F)N=CN2C3C(C(C(O3)CO)O)O

Isomerische SMILES

C1=NC2=C(C(=N1)F)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Kanonische SMILES

C1=NC2=C(C(=N1)F)N=CN2C3C(C(C(O3)CO)O)O

Synonyme

6-fluoro-9-beta-d-ribofuranosylpurine
6-fluorouracil

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.